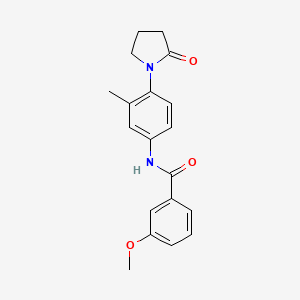

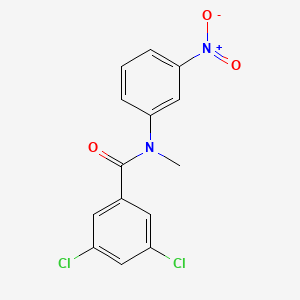

3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

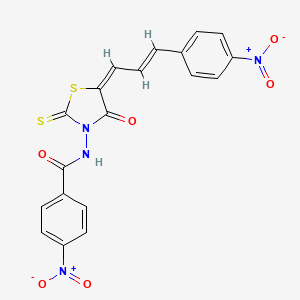

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecule contains a total of 46 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 tertiary amide(s) (aliphatic) and 1 ether(s) .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of piperidines, showcasing its role as a precursor in the preparation of complex organic molecules. For instance, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, similar in structure to the compound , facilitated the addition of Grignard reagents, leading to the synthesis of various piperidines with potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Research into benzamides has explored their neuroleptic activity , with compounds structurally related to 3-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide showing significant promise as potential neuroleptics. The synthesis and evaluation of various benzamides have revealed a good correlation between structure and activity, indicating their utility in the treatment of psychiatric disorders (Iwanami et al., 1981).

High-Yield Synthesis

The compound has been highlighted in the high-yield synthesis of related benzamides, which are crucial for the preparation of radiopharmaceuticals. A simple method leading to high yields starting from dimethoxybenzoic acid illustrates the compound's relevance in the synthesis of medically important isotopes (Bobeldijk et al., 1990).

Molecular Structural Analysis

Studies have also focused on the molecular structural analysis of benzamide derivatives. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was examined through X-ray diffraction and DFT calculations, revealing insights into its antioxidant properties and chemical reactivity, which could inform the design of novel therapeutic agents (Demir et al., 2015).

Corrosion Inhibition

Further application is seen in the corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel, demonstrating the chemical's utility in industrial applications beyond pharmaceuticals. The study highlighted how substituents affect the inhibition efficiency, offering valuable insights for developing more effective corrosion inhibitors (Mishra et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors . For instance, N-Methylbenzamide, a structurally related compound, is a potent inhibitor of PDE10A, a phosphodiesterase abundant only in brain tissue .

Mode of Action

This interaction could result in the inhibition or activation of the receptor, altering the biochemical pathways within the cell .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of the pyrrolidine ring in the compound suggests that it may have good bioavailability due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-11-15(8-9-17(13)21-10-4-7-18(21)22)20-19(23)14-5-3-6-16(12-14)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDFNAIWPBNQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

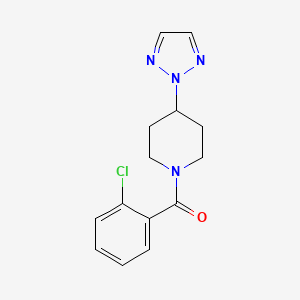

![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)

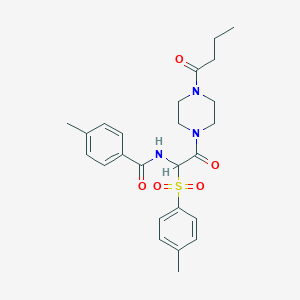

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)

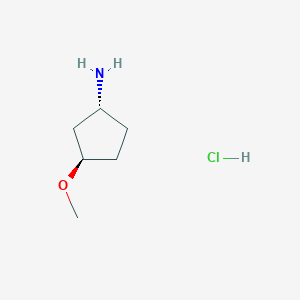

![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)

![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)